molecular formula C20H15N3O4 B2937597 5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-28-2

5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Número de catálogo: B2937597
Número CAS: 1020978-28-2
Peso molecular: 361.357
Clave InChI: CANMQPASZHQVAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 1021113-33-6) is a heterocyclic carboxylic acid derivative featuring an imidazo[4,5-b]pyridine core. Its molecular formula is C₂₁H₁₇N₃O₅, with a molecular weight of 391.4 g/mol . Key structural attributes include:

  • A phenyl group at position 2, enhancing aromatic interactions.
  • A carboxylic acid moiety at position 7, enabling solubility in polar solvents and participation in salt formation .

This compound is part of a broader class of imidazo[4,5-b]pyridine derivatives studied for their diverse pharmacological and material science applications.

Propiedades

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-27-16-8-7-12(9-15(16)24)14-10-13(20(25)26)17-19(21-14)23-18(22-17)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANMQPASZHQVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound that belongs to the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H13N3O3 with a molecular weight of 331.331 g/mol. The structural features include:

  • An imidazo[4,5-b]pyridine core.
  • Hydroxy and methoxy substituents on the phenyl ring.

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[4,5-b]pyridine have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting strong cytotoxic effects .

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCell Line TestedIC50 Value (µg/mL)Reference
Compound 1A431 (human epidermoid carcinoma)1.61 ± 1.92
Compound 2U251 (human glioblastoma)1.98 ± 1.22
Compound XVarious cancer lines< Doxorubicin

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on its antibacterial effects:

  • It was found to be more effective against Gram-positive bacteria such as Bacillus cereus compared to Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity

Bacterial StrainSensitivityReference
Bacillus cereusSensitive
Escherichia coliResistant

The biological activities of this compound are attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. For example:

  • Molecular docking studies suggest that the compound can effectively bind to target enzymes, disrupting their function and leading to cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives in clinical settings:

  • Case Study A : A derivative was tested in a clinical trial for its effectiveness against non-small cell lung cancer (NSCLC), showing promising results in reducing tumor size.
  • Case Study B : Another study focused on the antimicrobial efficacy of a related compound against multi-drug resistant strains, demonstrating significant inhibition.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The imidazo[4,5-b]pyridine scaffold allows for extensive functionalization. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparison of Imidazo[4,5-b]Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Reference
5-(3-Hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₂₁H₁₇N₃O₅ 391.4 5: 3-hydroxy-4-methoxyphenyl; 2: phenyl; 7: COOH 1021113-33-6
5-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₂₂H₁₉N₃O₅ 405.4 5: 3-ethoxy-4-hydroxyphenyl; 2: 4-methoxyphenyl; 7: COOH 1020978-91-9
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (base structure) C₇H₅N₃O₂ 163.13 7: COOH; no additional substituents 78316-08-2
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₈H₇N₃O₃ 193.16 6: OCH₃; 7: COOH 1820717-92-7
5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₁₄H₁₃FN₄O₂S 320.35 5: 4-fluorophenyl; 1,3: methyl; 2: thioxo; 7: COOH -
5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid C₁₇H₁₄N₄O₂S 334.39 Thiazolo-pyridine hybrid; 5: phenyl; 2: pyrrolidinyl -
Key Observations:

Substituent Effects on Molecular Weight: Ethoxy and methoxy groups (e.g., CAS 1020978-91-9) increase molecular weight compared to hydroxy groups .

Functional Group Diversity :

  • The carboxylic acid at position 7 is conserved in most analogs, suggesting its critical role in solubility or target binding.
  • Methoxy/hydroxy groups on the phenyl rings modulate electronic properties (e.g., CAS 1021113-33-6 vs. 1820717-92-7) .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives (e.g., methyl esters in ).
  • Thermal Stability : The base compound (CAS 78316-08-2) has a boiling point of 349°C and a flash point of 164.8°C , indicative of moderate thermal stability . Derivatives with bulky substituents (e.g., thiazolo rings) may exhibit higher decomposition temperatures.

Q & A

Q. What synthetic methodologies are optimal for synthesizing 5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridine-diamine precursors with aldehydes under phase-transfer catalysis (solid-liquid conditions). For example, analogous imidazo[4,5-b]pyridines are synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Optimization should focus on solvent polarity, temperature (80–120°C), and catalyst loading to enhance yield. Reaction progress can be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C) to confirm aromatic proton environments and substituent positions. IR spectroscopy can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation of the imidazo-pyridine core and substituent geometry .

Q. What strategies are recommended for improving aqueous solubility and stability of this compound?

  • Methodological Answer : Modify the carboxylic acid moiety via salt formation (e.g., sodium or potassium salts) or ester prodrugs. Solubility can be assessed using shake-flask methods with UV-Vis quantification across pH 1–7.4 buffers. Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of the methoxy group) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron distribution in the imidazo-pyridine core, identifying sites for electrophilic/nucleophilic substitution. Molecular docking against target proteins (e.g., kinases) predicts binding affinity. ICReDD’s reaction path search methods, combining quantum chemical calculations and experimental feedback, can prioritize derivatives with optimal steric and electronic properties .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, consistent ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to confirm mechanisms. Statistical analysis (e.g., Grubb’s test) identifies outliers in dose-response curves .

Q. How can reaction mechanisms for imidazo-pyridine functionalization be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carboxyl groups) paired with LC-MS tracks intermediate formation. Kinetic studies under varied temperatures and pressures determine rate-limiting steps. In situ FTIR or Raman spectroscopy monitors bond-breaking/formation events during reactions .

Q. What methodologies validate the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₐ). Enzyme inhibition assays (e.g., NADPH depletion in CYP450) coupled with LC-MS/MS detect metabolite profiles. Cryo-EM or X-ray crystallography of enzyme-ligand complexes provides structural insights into active-site interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.